molecular formula C16H15BrN2O2S B405101 2-amino-4-(4-bromo-5-ethyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(4-bromo-5-ethyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B405101
M. Wt: 379.3g/mol
InChI Key: PCTIMUPDNHHOQY-UHFFFAOYSA-N
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Description

2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromo-substituted thienyl group, a carbonitrile group, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the bromination of a thienyl precursor, followed by a series of condensation and cyclization reactions to form the chromene core. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters. The goal is to produce the compound in large quantities while maintaining high quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-amino-4-(4-bromo-5-ethyl(2-thienyl))-5-oxo-4H-6,7,8-trihydrochromene-3-carbonitrile lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C16H15BrN2O2S

Molecular Weight

379.3g/mol

IUPAC Name

2-amino-4-(4-bromo-5-ethylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C16H15BrN2O2S/c1-2-12-9(17)6-13(22-12)14-8(7-18)16(19)21-11-5-3-4-10(20)15(11)14/h6,14H,2-5,19H2,1H3

InChI Key

PCTIMUPDNHHOQY-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br

Canonical SMILES

CCC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)Br

Origin of Product

United States

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